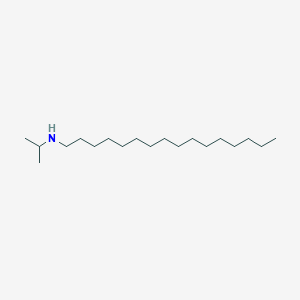

N-(propan-2-yl)hexadecan-1-amine

Description

N-(Propan-2-yl)hexadecan-1-amine is a tertiary amine with a 16-carbon alkyl chain (hexadecyl group) and an isopropyl group attached to the nitrogen atom. Its molecular formula is C₁₉H₄₁N, and its structure combines a hydrophobic alkyl chain with a sterically hindered tertiary amine moiety. This compound is structurally related to surfactants and cationic lipid derivatives, where the long alkyl chain enhances lipid solubility, and the tertiary amine may participate in pH-dependent interactions .

Properties

CAS No. |

90207-24-2 |

|---|---|

Molecular Formula |

C19H41N |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

N-propan-2-ylhexadecan-1-amine |

InChI |

InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(2)3/h19-20H,4-18H2,1-3H3 |

InChI Key |

KRVYVVWZAYMURR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)hexadecan-1-amine typically involves the alkylation of hexadecylamine with isopropyl halides. One common method is the reaction of hexadecylamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(propan-2-yl)hexadecan-1-amine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)hexadecan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Alkyl halides (e.g., methyl iodide) and acyl halides (e.g., acetyl chloride) are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-(propan-2-yl)hexadecan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used to study the interactions of long-chain amines with biological membranes.

Industry: The compound is used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)hexadecan-1-amine involves its interaction with lipid bilayers in biological membranes. The long hydrocarbon chain allows it to insert into the lipid bilayer, while the amine group can form hydrogen bonds with polar head groups of lipids. This can affect membrane fluidity and permeability, influencing various cellular processes.

Comparison with Similar Compounds

Structural Analogues by Alkyl Chain Length and Substituents

The following table compares N-(propan-2-yl)hexadecan-1-amine with structurally related amines, focusing on chain length, substituents, and inferred properties:

Key Observations :

- Alkyl Chain Impact: Longer chains (e.g., C₁₆ in the target compound) enhance hydrophobicity and lipid solubility, making them suitable for surfactant or lipid nanoparticle applications.

- The isopropyl group in the target compound may hinder nucleophilic attacks at the nitrogen, affecting its chemical stability .

Physicochemical Properties

- Solubility : Expected to be insoluble in water but soluble in organic solvents (e.g., chloroform, hexane) due to the C₁₆ chain. Comparatively, N,N-dimethyl analogs with shorter chains (C₁₂–C₁₄) show moderate water solubility when protonated or quaternized .

- Melting Point : Long-chain amines typically have higher melting points. For example, N,N-dimethyldodecan-1-amine (C₁₂) has a melting point of ~25°C, whereas C₁₆ analogs likely exceed 40°C .

- Basicity : Tertiary amines with bulky substituents (e.g., isopropyl) exhibit lower basicity (pKa ~9–10) compared to less hindered analogs (pKa ~10–11 for methyl-substituted amines) .

Functional Comparisons

- Surfactant Potential: The target compound’s long alkyl chain and tertiary amine align with cationic surfactant structures. However, its steric hindrance may reduce efficiency compared to N,N-dimethylhexadecan-1-amine, which readily forms micelles .

- Biological Interactions : Compounds like N-(1-cyclohexylpropan-2-yl)butan-1-amine () demonstrate that bulky substituents can enhance membrane penetration in drug delivery systems. The isopropyl group in the target compound may similarly improve biocompatibility .

Biological Activity

N-(propan-2-yl)hexadecan-1-amine, also known as isopropyl hexadecylamine, is a long-chain aliphatic amine that has garnered attention in various biological studies due to its surfactant properties and potential applications in pharmaceuticals and biotechnology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

N-(propan-2-yl)hexadecan-1-amine has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 299.55 g/mol

- CAS Number : 112-68-5

The compound features a long hydrophobic alkyl chain, which contributes to its surfactant characteristics, making it relevant in formulations aimed at enhancing solubility and bioavailability of other compounds.

1. Surfactant Properties

The surfactant nature of N-(propan-2-yl)hexadecan-1-amine facilitates the formation of micelles, which can encapsulate hydrophobic drugs, enhancing their solubility in aqueous environments. This property is particularly beneficial in drug delivery systems where improved bioavailability is desired.

2. Cytotoxicity

Recent studies have explored the cytotoxic effects of long-chain amines like N-(propan-2-yl)hexadecan-1-amine on various cancer cell lines. For instance, research indicates that long-chain aliphatic amines can induce apoptosis in cancer cells through mechanisms involving membrane disruption and mitochondrial dysfunction.

A study evaluating the cytotoxicity of several long-chain amines found that N-(propan-2-yl)hexadecan-1-amine exhibited significant cytotoxic effects against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines, suggesting potential as a chemotherapeutic agent .

Case Study 1: Cytotoxic Evaluation

A comparative study assessed the cytotoxicity of various aliphatic amines, including N-(propan-2-yl)hexadecan-1-amine. The results demonstrated that this compound had a higher potency than some commonly used chemotherapeutics like cisplatin against specific cancer cell lines. The mechanism was attributed to its ability to increase reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis .

Case Study 2: Drug Formulation

In pharmaceutical applications, N-(propan-2-yl)hexadecan-1-amine has been utilized as an excipient in drug formulations aimed at enhancing the solubility of poorly soluble drugs. Its surfactant properties were shown to significantly improve the dissolution rate of hydrophobic compounds in vitro, indicating its potential role in developing more effective drug delivery systems .

Research Findings

| Study | Cell Line | Cytotoxic IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 20 | Apoptosis via ROS generation |

| Study B | SUIT-2 | 15 | Membrane disruption |

| Study C | HT-29 | 25 | Mitochondrial dysfunction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.